Gly-PEG3-amine

描述

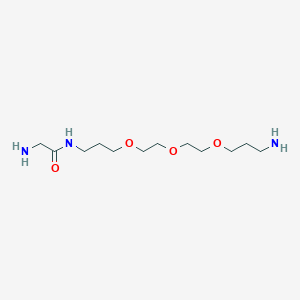

Gly-PEG3-amine: is a compound that consists of a glycine residue, a polyethylene glycol (PEG) chain with three ethylene glycol units, and a terminal amine group. This compound is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The PEG chain imparts solubility in aqueous media, making it a valuable component in various biochemical and pharmaceutical applications .

准备方法

Synthetic Routes and Reaction Conditions:

Nucleophilic Displacement: One common method for synthesizing Gly-PEG3-amine involves the nucleophilic displacement of a PEG-tosylate, -mesylate, or -bromide with glycine.

Reductive Amination: Another method involves the reductive amination of PEG-aldehyde with glycine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions:

Oxidation: Gly-PEG3-amine can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

Substitution: Reagents such as acyl chlorides, NHS esters, or isocyanates are commonly used in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of oxides or imines.

Substitution: Formation of amides, ureas, or carbamates depending on the electrophile used.

科学研究应用

Drug Delivery Systems

Overview : Gly-PEG3-amine is widely used in the formulation of drug delivery systems due to its ability to enhance the solubility and stability of drugs. The PEGylation process improves pharmacokinetics by increasing the circulation time of therapeutic agents in the bloodstream.

Key Benefits :

- Increased Solubility : Enhances the solubility of poorly water-soluble drugs.

- Extended Circulation Time : Reduces renal clearance and prolongs half-life.

- Reduced Immunogenicity : Minimizes immune responses against therapeutic proteins.

Table 1: Comparison of PEGylated vs. Non-PEGylated Drugs

| Property | Non-PEGylated Drug | PEGylated Drug (with this compound) |

|---|---|---|

| Solubility | Low | High |

| Circulation Half-Life | Short | Long |

| Immunogenicity | High | Low |

| Stability in Serum | Moderate | High |

Bioconjugation

Overview : this compound serves as a linker in bioconjugation processes, facilitating the attachment of various biomolecules such as proteins, peptides, and small molecules. This capability is crucial for creating targeted therapies.

Case Study : A study demonstrated that this compound was effectively used to conjugate a therapeutic peptide to a monoclonal antibody, resulting in enhanced targeting of cancer cells while reducing off-target effects. The conjugate exhibited improved efficacy in vivo compared to the unconjugated peptide.

Therapeutic Applications

Overview : The compound has been explored for its potential in various therapeutic applications, particularly in oncology and immunotherapy.

Case Study: Cancer Treatment

A recent investigation focused on the use of this compound in formulating a novel anticancer drug. The PEGylated formulation showed:

- Enhanced Tumor Targeting : Increased accumulation at tumor sites due to the enhanced permeability and retention effect.

- Improved Therapeutic Index : Higher efficacy with lower toxicity compared to traditional formulations.

Diagnostic Applications

Overview : this compound is also utilized in diagnostic imaging, particularly in the development of contrast agents for magnetic resonance imaging (MRI).

Case Study: MRI Contrast Agents

Research indicated that incorporating this compound into contrast agents improved their stability and biodistribution. The modified agents provided clearer imaging results and reduced background noise, facilitating better diagnosis of tumors.

Gene Delivery Systems

Overview : The compound has shown promise in gene delivery applications due to its ability to form stable complexes with nucleic acids.

Case Study: CRISPR/Cas9 Delivery

This compound was employed as a carrier for delivering CRISPR/Cas9 components into cells. The results demonstrated:

- Higher Transfection Efficiency : Enhanced delivery of genetic material into target cells.

- Reduced Cytotoxicity : Lower toxicity levels compared to conventional lipid-based systems.

作用机制

Mechanism: Gly-PEG3-amine acts as a linker that connects therapeutic agents to antibodies in ADCs. The PEG chain provides solubility, while the glycine residue and amine group facilitate conjugation to the antibody and the drug, respectively .

Molecular Targets and Pathways: The compound targets specific cancer cells through the antibody component of the ADC, which binds to antigens on the cancer cell surface. Once internalized, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect .

相似化合物的比较

Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable PEG linker used in ADC synthesis.

Succinic anhydride: A non-cleavable ADC linker.

DSS Crosslinker: A non-cleavable linker used for protein conjugation.

Uniqueness: Gly-PEG3-amine is unique due to its cleavable nature, which allows for the controlled release of the drug in ADCs. The presence of the PEG chain enhances solubility, making it more versatile compared to non-cleavable linkers .

生物活性

Gly-PEG3-amine is a polyethylene glycol (PEG) derivative that has gained attention in biomedical research due to its unique properties and potential applications in drug delivery, protein modification, and tissue engineering. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound consists of a glycine (Gly) moiety linked to a PEG chain with three ethylene glycol units. PEGylation, the process of attaching PEG to biomolecules, enhances solubility, stability, and circulation time in biological systems. This compound serves as an effective linker for various biomolecules, improving their pharmacokinetic and pharmacodynamic profiles.

- Increased Solubility : The hydrophilic nature of PEG increases the solubility of hydrophobic drugs or proteins, facilitating their delivery in aqueous environments.

- Reduced Immunogenicity : PEGylation can mask epitopes on proteins that may trigger an immune response, thereby reducing immunogenicity and prolonging the therapeutic effect.

- Controlled Release : this compound can be used to create drug delivery systems that allow for controlled release of therapeutic agents over time.

Pharmacokinetics and Pharmacodynamics

A study demonstrated that PEGylated proteins exhibit significantly extended half-lives compared to their non-PEGylated counterparts. For instance, the half-life of interferon alfa-2a was increased from approximately 20 minutes to 72 hours when PEGylated with a 40 kDa PEG . This extension is attributed to increased hydrodynamic size and reduced renal clearance.

Case Studies

-

Therapeutic Applications :

- Pegasys™ : A PEGylated interferon used for Hepatitis C treatment showed improved therapeutic efficacy due to prolonged circulation time .

- Adynovate® : This factor VIII product retains physiological functions while exhibiting slower clearance rates due to PEGylation, leading to less frequent dosing .

- Tissue Engineering :

Comparative Analysis of PEGylated Compounds

The following table summarizes key features of various PEGylated compounds, highlighting their biological activity:

| Compound | Application | Half-life Increase | Mechanism of Action |

|---|---|---|---|

| Pegasys™ | Hepatitis C | 20 min to 72 h | Reduced renal clearance |

| Neulasta® | Chemotherapy support | 3.5 h to 15–80 h | Increased circulation time |

| Adynovate® | Hemophilia treatment | Variable | Retained function with slower clearance |

| This compound | Drug delivery & hydrogels | Not specified | Enhanced solubility & reduced immunogenicity |

属性

IUPAC Name |

2-amino-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3O4/c13-3-1-5-17-7-9-19-10-8-18-6-2-4-15-12(16)11-14/h1-11,13-14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJIUWBANJNMPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)COCCOCCOCCCNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。